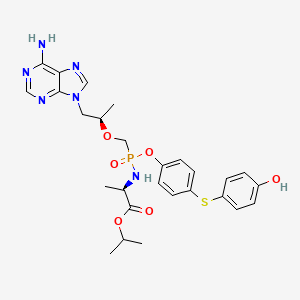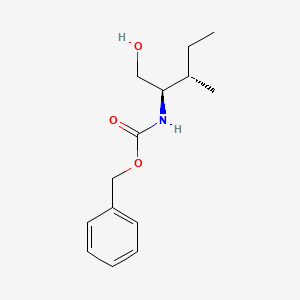
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring with dimethyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group at the 3-position.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine: This compound shares a similar pyridine structure but differs in the cyclopropane moiety.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a methoxypyridine structure but includes borate and sulfonamide groups.
Uniqueness
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
N-[(2-methoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17-13(16-9)15-8-11-5-4-6-14-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
InChIキー |
JOMFVPPCHHOZFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


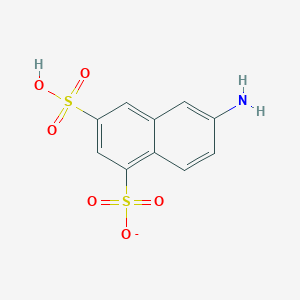




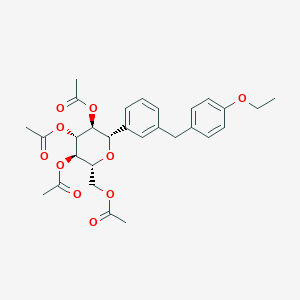
![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
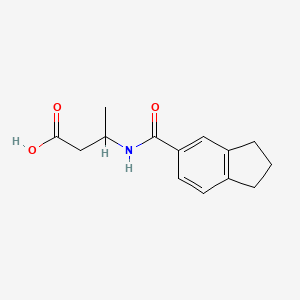

![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

